4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
Description
This compound is a structurally complex benzamide derivative featuring a benzyl(ethyl)sulfamoyl group, a 3-(dimethylamino)propyl chain, and a 5-methoxy-1,3-benzothiazol-2-yl moiety. Its hydrochloride salt form enhances solubility and stability for pharmacological applications.
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O4S2.ClH/c1-5-32(21-22-10-7-6-8-11-22)39(35,36)25-15-12-23(13-16-25)28(34)33(19-9-18-31(2)3)29-30-26-20-24(37-4)14-17-27(26)38-29;/h6-8,10-17,20H,5,9,18-19,21H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYHCJWDGSQQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(S3)C=CC(=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[Benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride (CAS Number: 1135132-92-1) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 603.2 g/mol. The structure features a sulfamoyl group attached to a benzamide core and a benzothiazole moiety, which are known to influence biological interactions.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors. The benzothiazole ring is particularly significant in binding interactions, while the sulfamoyl group may modulate the compound's pharmacokinetic properties. Research indicates that compounds with similar structures often exhibit anti-inflammatory and antimicrobial properties, suggesting that this compound may possess similar effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of sulfamoyl-containing compounds. For instance, compounds similar to 4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide have shown significant activity against various bacterial strains. In vitro assays typically reveal minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting the potential effectiveness of this class of compounds against resistant pathogens.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by its structural components. Compounds containing benzothiazole and sulfamoyl groups have been documented to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. A comparative analysis with known COX inhibitors suggests that this compound could exhibit moderate to strong inhibitory activity against COX-I and COX-II enzymes.
Study 1: Synthesis and Biological Evaluation
In a study focusing on the synthesis of related benzamide derivatives, researchers evaluated their biological activity against Mycobacterium tuberculosis. Among these derivatives, certain compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating promising anti-tubercular activity . While specific data for our compound is limited, these findings suggest a trend in biological efficacy for structurally similar compounds.
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment conducted on various benzothiazole derivatives demonstrated that many were non-toxic to human embryonic kidney cells (HEK-293), with IC50 values greater than 20 μM . This indicates a favorable therapeutic index for further development.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 603.2 g/mol |
| CAS Number | 1135132-92-1 |
| Potential Activities | Antimicrobial, Anti-inflammatory |
| IC50 (anti-tubercular) | ~1.35 - 2.18 μM (related compounds) |
| Cytotoxicity (HEK-293) | Non-toxic (>20 μM) |
Scientific Research Applications
Medicinal Applications
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Antitumor Activity
- Research indicates that compounds containing benzothiazole moieties exhibit significant antitumor properties. The incorporation of sulfamoyl and dimethylamino groups enhances the compound's ability to inhibit cancer cell proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar benzothiazole derivatives showed promising results against various cancer cell lines, suggesting that this compound could be further investigated for its anticancer potential .
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Antimicrobial Properties
- The sulfamoyl group in the compound is known for its antimicrobial activity. Compounds with similar structures have been reported to exhibit effectiveness against a range of bacterial and fungal pathogens.
- Case Study : A recent investigation highlighted the antibacterial effects of sulfamoyl derivatives, indicating that modifications to the benzothiazole structure can lead to enhanced antimicrobial activity .
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Neurological Applications
- The dimethylamino group suggests potential neuroactive properties, which may contribute to the development of treatments for neurological disorders.
- Case Study : Research has shown that certain dimethylamino-substituted compounds can modulate neurotransmitter systems, indicating a possible role in treating conditions like depression or anxiety .
Pharmacological Insights
- The compound's ability to cross biological membranes due to its lipophilic nature makes it a candidate for oral bioavailability in drug formulations.
- Studies have indicated that compounds with similar structures can exhibit favorable pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) characteristics.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzothiazole core.
- Introduction of the sulfamoyl and dimethylamino groups through nucleophilic substitution reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
The compound’s unique combination of substituents differentiates it from related benzamide derivatives. Key comparisons include:
Key Observations :
- The 5-methoxybenzothiazole group in the target compound may enhance membrane permeability compared to simpler benzamide analogs .
- The dimethylaminopropyl chain could improve solubility and interaction with charged biological targets, a feature absent in non-aminated analogs .
NMR Spectral Comparisons
As demonstrated in analogous studies, NMR data (e.g., chemical shifts in regions A and B) reveal structural distinctions. For instance:
- Region A (positions 39–44): In the target compound, the benzothiazole moiety introduces distinct electron-withdrawing effects, altering chemical shifts compared to non-heterocyclic benzamides .
- Region B (positions 29–36): The dimethylaminopropyl chain creates unique proton environments, differentiating it from compounds with unsubstituted alkyl chains .
Lumping Strategy for Functional Group Analysis
Using the lumping strategy (grouping compounds with shared functional groups), the target compound clusters with:
- Sulfonamide-containing benzamides : Enhanced metabolic stability due to sulfamoyl groups.
- Benzothiazole derivatives : Improved bioactivity in neurological or anti-inflammatory pathways. This approach reduces complexity in predictive modeling but may overlook subtle substituent effects .
Preparation Methods
Synthesis of 5-Methoxy-1,3-benzothiazol-2-amine
The 5-methoxybenzothiazole core is synthesized via cyclization of 4-methoxyphenylthiourea derivatives. According to the procedure outlined in , substituted benzothiazoles are prepared by refluxing isonicotinic acid hydrazide with orthoesters. Adapting this method:
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Reaction Conditions :
Synthesis of 4-(Benzyl(ethyl)sulfamoyl)benzoic Acid
The sulfamoyl moiety is introduced via sulfonation of benzoic acid derivatives:
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Sulfonation :
Amide Coupling with 3-(Dimethylamino)propylamine
The benzamide linkage is formed using carbodiimide-mediated coupling:
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Activation :
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Coupling :
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3-(Dimethylamino)propylamine (1.5 equiv) is added dropwise, and the reaction is stirred for 12 hours.
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Purification : Column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) yields the tertiary amine intermediate.
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Yield : 70–75%.
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N-Functionalization of 5-Methoxybenzothiazol-2-amine
The secondary amine of the benzothiazole is alkylated via nucleophilic substitution:
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Alkylation :
Hydrochloride Salt Formation
The final step involves protonation of the dimethylamino group:
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Acid Treatment :
Spectral Characterization Data
Optimization and Challenges
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Sulfonylation Efficiency :
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Amine Compatibility :
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and what critical safety protocols should be followed?
The synthesis of this compound likely involves multi-step protocols, including sulfamoylation, benzamide coupling, and salt formation. A typical approach could involve:
- Step 1 : Sulfamoylation of a benzyl-ethylamine precursor using sulfonyl chloride derivatives under anhydrous conditions (e.g., acetonitrile as solvent, potassium carbonate as base) .
- Step 2 : Coupling the sulfamoyl intermediate with a 5-methoxy-1,3-benzothiazol-2-yl amine derivative via nucleophilic substitution or amide bond formation .
- Step 3 : Hydrochloride salt formation using HCl in a controlled environment.
Q. Safety Protocols :
- Conduct hazard analysis for reagents like O-benzyl hydroxylamine HCl, which requires handling in a fume hood with PPE .
- Monitor exothermic reactions during sulfamoylation and use inert gas purging to avoid moisture-sensitive intermediates .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Key analytical methods include:
- NMR Spectroscopy : Confirm substituent positions (e.g., methoxy group at benzothiazole C5, dimethylamino propyl chain) via - and -NMR chemical shifts .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, especially for the hydrochloride salt (e.g., orthorhombic space group P222 with unit cell parameters similar to related benzamide derivatives) .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS-ESI for [M+H] ion) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Initial screening should focus on:
- Kinase Inhibition : Test against cyclin-dependent kinases (CDKs) due to structural similarities to benzamide-based CDK9 inhibitors (e.g., ABT-737 derivatives) .
- Antimicrobial Activity : Use microdilution assays against Gram-positive/negative bacteria, leveraging the benzothiazole moiety’s known antimicrobial properties .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s binding affinity for specific targets?
Advanced strategies include:
- Molecular Docking : Use AutoDock Vina to simulate interactions with CDK9’s ATP-binding pocket, focusing on the sulfamoyl group’s hydrogen bonding with Lys48 and Asp167 .
- DFT Studies : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
Q. What strategies resolve contradictions in bioactivity data across similar benzamide derivatives?
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups at benzothiazole C5) on IC values using regression models .
- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic variability .
- Crystallographic Overlays : Align X-ray structures of analogs to identify steric clashes or conformational mismatches in binding pockets .
Q. How can researchers mitigate byproduct formation during the sulfamoylation step?
- Optimized Reaction Conditions : Use trichloroisocyanuric acid (TCICA) as a mild sulfonylation agent to reduce side reactions .
- Byproduct Identification : Employ LC-MS/MS to detect and quantify impurities (e.g., over-sulfonylated products) .
- Purification : Apply flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
